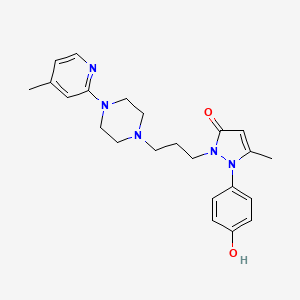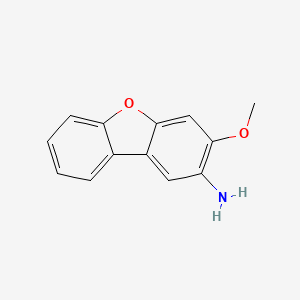
2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide is a complex organic compound that features both amino and oxo functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the tetrahydropyrimidinone ring: This could be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino groups: Amination reactions using reagents like ammonia or amines under controlled conditions.
Acetylation: The final step might involve acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions might occur at the amino groups or the acetamide moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products would depend on the specific reactions and conditions but might include various derivatives with modified functional groups.
科学研究应用
2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the production of pharmaceuticals or as a chemical reagent.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with enzymes or receptors, influencing biochemical pathways. The presence of amino and oxo groups suggests potential for hydrogen bonding and electrostatic interactions with molecular targets.
相似化合物的比较
Similar Compounds
2-Aminoacetamide: A simpler analog with similar functional groups.
Tetrahydropyrimidinone derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
The unique combination of functional groups and ring structure in 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide might confer distinct biological activities or chemical reactivity compared to its analogs.
属性
分子式 |
C8H13N5O3 |
|---|---|
分子量 |
227.22 g/mol |
IUPAC 名称 |
2-amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-5,6-dihydro-1H-pyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C8H13N5O3/c9-3-7(15)13(4-5(10)14)6-1-2-11-8(16)12-6/h1-4,9H2,(H2,10,14)(H,11,16) |
InChI 键 |
SXZSZBJHHREQCL-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)N=C1N(CC(=O)N)C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine](/img/structure/B12912696.png)


![2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan](/img/structure/B12912711.png)









